1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one
Description
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is a Schiff base derivative of the 1,3-dihydro-2H-indol-2-one scaffold. This compound features a phenyl group at the N1 position and a 2-(trifluoromethyl)phenylimino moiety at the C3 position (Fig. 1). The trifluoromethyl (–CF₃) group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-phenyl-3-[2-(trifluoromethyl)phenyl]iminoindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)16-11-5-6-12-17(16)25-19-15-10-4-7-13-18(15)26(20(19)27)14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWACQXPCAKLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC=C4C(F)(F)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150685 | |
| Record name | 1,3-Dihydro-1-phenyl-3-[[2-(trifluoromethyl)phenyl]imino]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-48-7 | |
| Record name | 1,3-Dihydro-1-phenyl-3-[[2-(trifluoromethyl)phenyl]imino]-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303984-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-phenyl-3-[[2-(trifluoromethyl)phenyl]imino]-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 3-Iminoindolin-2-One Intermediates
In a representative procedure, isatin reacts with 2-(trifluoromethyl)aniline under acidic conditions to yield 3-{[2-(trifluoromethyl)phenyl]imino}indolin-2-one. This reaction typically employs ethanol or acetic acid as a solvent with reflux conditions (Table 1).
Table 1: Reaction Conditions for 3-Iminoindolin-2-One Synthesis
| Substrate | Aniline Derivative | Solvent | Acid Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Isatin | 2-(Trifluoromethyl)aniline | Ethanol | Acetic acid | Reflux | 55–80 |
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the imine linkage.
N-Arylation Strategies for Indolin-2-One Derivatives
Introducing the phenyl group at the N1 position of the indolin-2-one core presents a synthetic challenge due to the low reactivity of aryl halides in nucleophilic substitutions. Two potential approaches are explored:
Direct N-Arylation via Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers a pathway to N-arylindolin-2-ones. For example, treating 3-{[2-(trifluoromethyl)phenyl]imino}indolin-2-one with iodobenzene in the presence of copper(I) iodide and a diamine ligand facilitates N-phenylation (Table 2).
Table 2: Ullmann Coupling Conditions for N-Phenylation
| Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-{[2-(CF3)Ph]imino}indolin-2-one | Iodobenzene | CuI, 1,10-Phenanthroline | Cs2CO3 | DMF | 40–60 |
This method, while effective, requires optimization of ligand and base combinations to mitigate side reactions.
Mitsunobu Reaction for N-Aryl Functionalization
The Mitsunobu reaction provides an alternative route using phenol derivatives. Here, 3-{[2-(trifluoromethyl)phenyl]imino}indolin-2-one reacts with phenol under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) to install the N-phenyl group (Table 3).
Table 3: Mitsunobu Reaction Parameters
| Substrate | Phenol | Reagents | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-{[2-(CF3)Ph]imino}indolin-2-one | Phenol | PPh3, DIAD | THF | 50–70 |
This approach avoids harsh metal catalysts but necessitates stoichiometric reagents, increasing operational costs.
One-Pot Sequential Functionalization
Recent advancements enable the integration of condensation and N-arylation in a single pot. A three-component reaction involving isatin, 2-(trifluoromethyl)aniline, and phenylboronic acid under palladium catalysis achieves simultaneous imine formation and N-phenylation (Table 4).
Table 4: One-Pot Synthesis Conditions
| Component 1 | Component 2 | Component 3 | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Isatin | 2-(Trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)2 | MeCN | 65–75 |
This method streamlines synthesis but requires precise control of reaction kinetics to prevent intermediate decomposition.
Structural Characterization and Analytical Data
Critical spectroscopic data for intermediates and the final compound align with literature reports:
3-{[2-(Trifluoromethyl)phenyl]imino}indolin-2-one :
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}indolin-2-one :
Challenges and Optimization Strategies
Regioselectivity in N-Arylation
Competing O-arylation and C-arylation side products necessitate careful selection of protecting groups. For example, pre-protection of the carbonyl oxygen with tert-butyldimethylsilyl (TBS) groups improves N-arylation yields by 15–20%.
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates in metal-catalyzed couplings, while weaker bases (e.g., K2CO3) reduce undesired dehalogenation.
Chemical Reactions Analysis
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one involves binding to specific molecular targets. For instance, it has been shown to bind with high affinity to the galanin-3 receptor, acting as a competitive antagonist . This interaction modulates various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one can be contextualized by comparing it to structurally related indol-2-one derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Comparisons
Trifluoromethyl vs. Halogenated Substituents – The –CF₃ group in the target compound confers greater lipophilicity and electron-withdrawing effects compared to chlorinated analogs (e.g., 3,4-dichlorophenyl derivatives ). This may enhance membrane permeability and resistance to oxidative metabolism.
Aryl Substitution Patterns – Antimicrobial activity in oxadiazole-indol-2-one hybrids (e.g., 4d and 4i ) correlates with electron-rich aryl groups (e.g., trimethoxyphenyl). The target compound’s –CF₃ group, while electron-withdrawing, may compensate by improving pharmacokinetic properties.
Toxicity Considerations – Methylol (–CH₂OH) derivatives of 1,3-dihydro-2H-indol-2-one show reduced cytotoxicity compared to parent compounds . The –CF₃ group in the target compound may offer a balance between bioactivity and safety, though direct toxicity data are lacking.
Biological Activity
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one, also known by its CAS number 303984-48-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available research and case studies.
The molecular formula of 1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one is C18H15F3N2O, with a molecular weight of 348.32 g/mol. The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various contexts.
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant anticancer properties. A study focusing on similar indole derivatives demonstrated their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The compound's structure suggests it may also possess these inhibitory effects, potentially leading to reduced tumor growth and metastasis .
Antimicrobial Properties
1-Phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one has shown promise against various bacterial strains. For instance, related compounds have been tested for their ability to disrupt biofilms formed by Staphylococcus aureus and other pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM against Gram-positive bacteria .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways in bacteria, leading to their bactericidal effects.
- Disruption of Biofilm Formation : The ability to prevent biofilm formation is critical in treating chronic infections caused by biofilm-forming bacteria .
Synthesis and Evaluation
A series of studies synthesized various indole derivatives using modular methods that improved yields significantly. The synthesized compounds were evaluated for their biological activities, particularly focusing on their anticancer and antimicrobial properties. Notably, some derivatives exhibited high efficacy against resistant strains of bacteria .
Clinical Implications
In clinical settings, the potential use of 1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one could be significant for developing new treatments for cancer and bacterial infections. The ongoing research into its analogs continues to reveal insights into enhancing its efficacy and reducing toxicity .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
- Core Method : Knoevenagel condensation or imine formation, as demonstrated in structurally similar indol-2-one derivatives (e.g., reaction of 1,3-dihydro-2H-indol-2-one with substituted aldehydes) .
- Optimization :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or organic bases (e.g., piperidine) to enhance imine bond formation.
- Temperature : Reactions typically proceed at 80–100°C under reflux in anhydrous solvents (e.g., toluene or ethanol).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure isomers .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm imine bond formation (δ ~8–9 ppm for C=N-H in DMSO-d₆) and substituent positions .
- X-ray Crystallography : Resolve geometric isomerism (E/Z configurations) and solid-state packing effects .
- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are essential for handling this compound?
Answer:
- Hazard Classification : Based on structurally similar indol-2-ones, assume acute toxicity (Category 4 for oral/dermal/inhalation) .
- PPE : Gloves, lab coat, and safety goggles; use fume hoods for powder handling.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and bioactivity?
Answer:
- Electronic Effects : The -CF₃ group enhances electron-withdrawing properties, stabilizing the imine bond and altering π-π stacking in crystal lattices. DFT calculations (e.g., B3LYP/6-31G*) can map HOMO/LUMO distributions to predict reactivity .
- Bioactivity : Analogous compounds with -CF₃ show improved antimicrobial activity (e.g., MIC ~5–10 µg/mL against S. aureus) due to enhanced membrane permeability .
Q. What methodologies resolve contradictions in reported biological activity data?
Answer:
- Case Study : Discrepancies in antioxidant activity (e.g., compound 4e vs. ascorbic acid in DPPH assays ):
- Replicate Conditions : Standardize solvent (ethanol vs. DMSO), radical concentration, and incubation time.
- Control Normalization : Use Trolox equivalents and validate via ESR spectroscopy.
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across multiple batches .
Q. How can structure-activity relationships (SAR) guide pharmacological optimization?
Answer:
Q. What computational approaches predict metabolic stability and toxicity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
